Eptifibatide
Overview
Description
Eptifibatide is an anti-coagulant that selectively and reversibly blocks the platelet glycoprotein IIb/IIIa receptor . It is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots or heart attack in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .
Synthesis Analysis
Eptifibatide is synthesized using a solid phase polypeptide synthesis method . The synthesis involves preparing eptifibatide resin, conducting acidolysis on the resin to obtain a crude linear peptide product, oxidizing to obtain a crude Eptifibatide product, and purifying and exchanging salt to obtain an Eptifibatide finished product .Molecular Structure Analysis
Eptifibatide is a cyclic heptapeptide containing 6 amino acids and 1 mercaptopropionyl (des-amino cysteinyl) residue . An interchain disulfide bridge is formed between the cysteine amide and the mercaptopropionyl residue .Chemical Reactions Analysis
Eptifibatide is a glycoprotein IIb/IIIa inhibitor that blocks different pathways in platelet activation and aggregation . It inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .Physical And Chemical Properties Analysis
Eptifibatide has a molecular formula of C35H49N11O9S2 and a molecular weight of 831.97 g/mol . It is a mixture component with a concentration of >= 1 - < 5 w/w .Scientific Research Applications
Role in Acute Coronary Syndromes
Eptifibatide is prominently researched for its applications in managing acute coronary syndromes (ACS). It's a part of the glycoprotein IIb/IIIa inhibitors class, blocking fibrinogen and von Willebrand factor-mediated platelet aggregation. Eptifibatide has demonstrated effectiveness in reducing morbidity and mortality in patients undergoing angioplasty and those with unstable angina (Stringer, 1999). The evolving role of these inhibitors, including eptifibatide, continues to be a significant area of research, especially in the context of percutaneous coronary intervention (PCI) and ACS (Crouch, Nappi & Cheang, 2003).
Perioperative Bridging
The efficacy and safety of eptifibatide as a perioperative bridge are notable, particularly as a substitute for oral P2Y12 inhibitors to allow platelet function recovery before procedures. Eptifibatide, along with tirofiban and cangrelor, is preferred over abciximab for perioperative bridging due to its pharmacokinetic/pharmacodynamic properties and comparable efficacy and safety in this context (Van Tuyl, Newsome & Hollis, 2019).
Bridging Therapy during Surgery
In patients needing surgery soon after drug-eluting cardiac stent implantation, eptifibatide serves as an effective and safe bridge therapy during the temporary withdrawal of oral agents. This approach ensures a low rate of ischemic events while managing the increased thrombotic and bleeding risk associated with such surgical procedures (Morici et al., 2014).
Safety And Hazards
Eptifibatide may cause damage to organs (Blood) if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861477 | |
Record name | {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eptifibatide Acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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